![molecular formula C22H28N6NaO17P3 B13806160 sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylpyridine adenine dinucleotide phosphate sodium salt: is a synthetic analog of nicotinamide adenine dinucleotide phosphate. It is a coenzyme involved in various biochemical reactions, particularly those related to electron transport and redox reactions. This compound is widely used in biochemical and medical research due to its ability to mimic the natural coenzyme’s functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves the acetylation of the pyridine ring in the presence of adenine dinucleotide phosphate. The acetylation process introduces an acetyl group to the pyridine nitrogen, resulting in the formation of 3-acetylpyridine. This compound is then coupled with adenine dinucleotide phosphate to yield 3-Acetylpyridine adenine dinucleotide phosphate sodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetylpyridine adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Acetylpyridine adenine dinucleotide phosphate sodium salt is used extensively in scientific research due to its versatility and functional properties:
Chemistry: It serves as a model compound for studying redox reactions and electron transport mechanisms.
Biology: It is used in enzymatic assays to investigate the role of coenzymes in metabolic pathways.
Medicine: Research involving this compound helps in understanding diseases related to mitochondrial dysfunction and oxidative stress.
Industry: It is utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves its role as an electron transporter in various enzymatic activities. It can be alternately oxidized and reduced, facilitating electron transfer in biochemical reactions. This compound can substitute for nicotinamide adenine dinucleotide phosphate as a hydrogen-accepting cofactor in many dehydrogenase reactions, making it a valuable tool for studying oxidative phosphorylation and other redox processes .
Comparación Con Compuestos Similares
Nicotinamide adenine dinucleotide phosphate: A natural coenzyme involved in redox reactions.
3-Acetylpyridine hypoxanthine dinucleotide: An analog used in mechanistic studies of nicotinamide adenine dinucleotide-dependent enzymes.
3-Acetylpyridine adenine dinucleotide, reduced form: A reduced form of the compound used in various biochemical assays.
Uniqueness: 3-Acetylpyridine adenine dinucleotide phosphate sodium salt is unique due to its higher oxidation potential compared to nicotinamide adenine dinucleotide phosphate. This property makes it more stable and efficient in redox reactions, providing a valuable alternative in biochemical research .
Propiedades
Fórmula molecular |
C22H28N6NaO17P3 |
|---|---|
Peso molecular |
764.4 g/mol |
Nombre IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-16(31)18(44-46(33,34)35)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,21-,22-;/m1./s1 |
Clave InChI |
MYZXMORFLDDHGY-VNNAABHFSA-M |
SMILES isomérico |
CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+] |
SMILES canónico |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


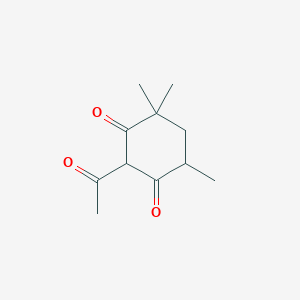
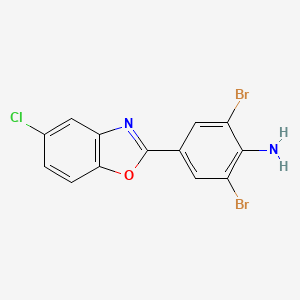
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
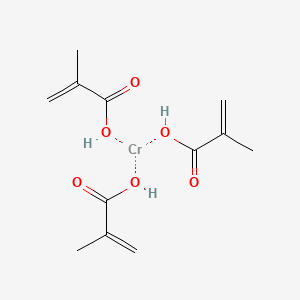
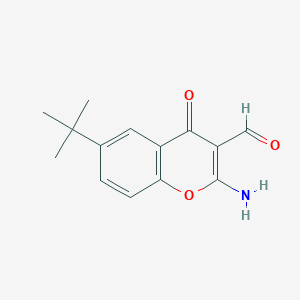

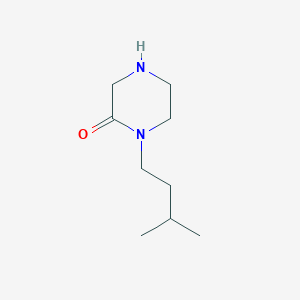

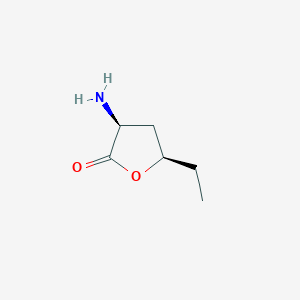

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)



